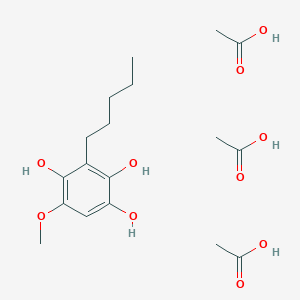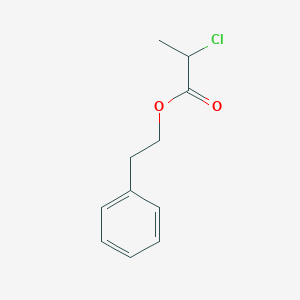
Phenethyl 2-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl 2-chloropropanoate is an organic compound with the molecular formula C11H13ClO2 It is an ester derived from phenethyl alcohol and 2-chloropropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl 2-chloropropanoate can be synthesized through the esterification reaction between phenethyl alcohol and 2-chloropropanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenethyl 2-chloropropanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropropanoate moiety can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield phenethyl alcohol and 2-chloropropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenethyl derivatives.
Hydrolysis: Phenethyl alcohol and 2-chloropropanoic acid.
Reduction: Phenethyl alcohol.
Scientific Research Applications
Phenethyl 2-chloropropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical tool.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenethyl 2-chloropropanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing phenethyl alcohol and 2-chloropropanoic acid, which may exert biological effects through various pathways. The phenethyl moiety can interact with receptors or enzymes, modulating their activity and leading to specific physiological responses.
Comparison with Similar Compounds
Phenethyl 2-chloropropanoate can be compared with other similar compounds such as:
Phenethyl Acetate: An ester with a similar structure but different acyl group, used in fragrances and flavorings.
Phenethyl Benzoate: Another ester with a benzoate group, used in cosmetics and pharmaceuticals.
Phenethyl Propanoate: An ester with a propanoate group, used in organic synthesis.
Properties
CAS No. |
32364-83-3 |
|---|---|
Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-phenylethyl 2-chloropropanoate |
InChI |
InChI=1S/C11H13ClO2/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
VUWUBXYOZDGBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



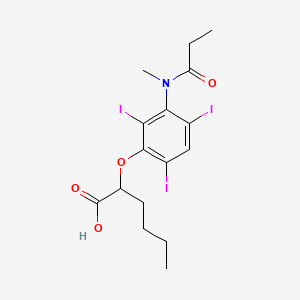
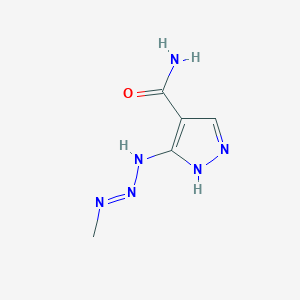
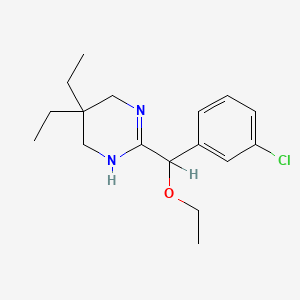
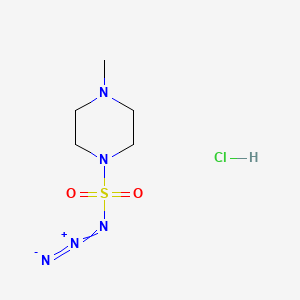
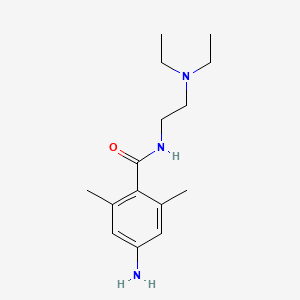
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
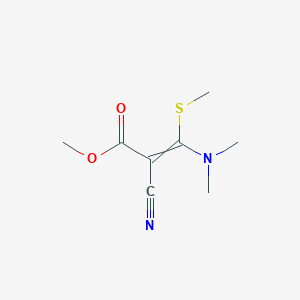

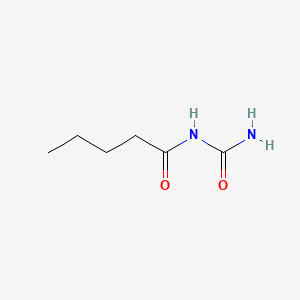
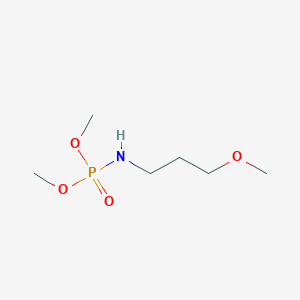

![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
